(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Cl. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of hydrocarbons
Scientific Research Applications
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Chemical Biology: Employed in studies to understand biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Chloro-2,3-dimethylbutane: A linear alkane with similar substituents but without the cyclobutane ring.
Cyclopentane and Cyclohexane Derivatives: Compounds with similar ring structures but different substituents
Uniqueness
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is unique due to the combination of a cyclobutane ring and a 1-chloro-2,3-dimethylbutan-2-yl group. This structure imparts distinct chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and research .
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1-chloro-2,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)10(3,7-11)9-5-4-6-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
NJIWHWXYEOIOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CCl)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.